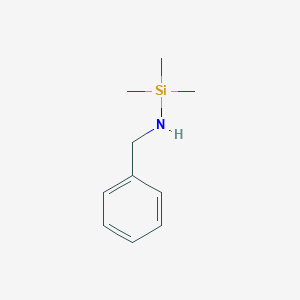

N-Benzyltrimethylsilylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONARZNQIKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333876 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14856-79-2 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of N-Benzyltrimethylsilylamine

An In-Depth Technical Guide to N-Benzyltrimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 14856-79-2) is a versatile organosilicon compound of significant interest in modern organic synthesis. Characterized by the presence of a benzyl group and a trimethylsilyl (TMS) moiety attached to a nitrogen atom, this reagent offers a unique combination of reactivity and stability. It is primarily utilized as a robust protecting group for primary amines and serves as a valuable precursor in the formation of various carbon-nitrogen bonds, which are foundational in the architecture of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, synthesis protocols, and key applications, with a focus on the mechanistic rationale behind its utility in complex molecular synthesis.

Physicochemical and Spectroscopic Profile

Precise characterization of a reagent is fundamental to its effective application in synthesis. This compound is a colorless to light yellow liquid under standard conditions, and its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.[1]

Physical Properties

The key physical constants for this compound are summarized below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 14856-79-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₇NSi | [1][4] |

| Molecular Weight | 179.34 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 68–72°C (at 0.7–0.8 mmHg) | [5] |

| Density | 0.901 g/mL at 20°C | [3] |

| Purity | ≥ 95% (NMR) | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data are characteristic of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the proton environments.

-

δ ~ 7.20-7.40 ppm (m, 5H): These signals correspond to the protons of the aromatic phenyl ring.

-

δ ~ 3.85 ppm (s, 2H): This singlet represents the two benzylic protons (-CH₂-).

-

δ ~ 1.95 ppm (br s, 1H): A broad singlet characteristic of the N-H proton. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

δ ~ 0.10 ppm (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The upfield shift is a hallmark of protons on a silicon atom.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework of the molecule.

-

δ ~ 140 ppm: Quaternary aromatic carbon (C-ipso).

-

δ ~ 128-129 ppm: Aromatic CH carbons (C-ortho, C-meta).

-

δ ~ 127 ppm: Aromatic CH carbon (C-para).

-

δ ~ 54 ppm: Benzylic carbon (-CH₂-).

-

δ ~ 0 ppm: Methyl carbons of the trimethylsilyl group (-Si(CH₃)₃).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups.

-

~3370 cm⁻¹ (weak, sharp): This absorption is characteristic of the N-H stretching vibration of a secondary amine. Its weakness and sharpness distinguish it from the broad O-H stretch of alcohols.[6]

-

3030-3080 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

2800-2960 cm⁻¹: C-H stretching vibrations of the benzylic and TMS methyl groups.

-

~1250 cm⁻¹ (strong, sharp): A highly characteristic band for the symmetric deformation (umbrella mode) of the Si-(CH₃)₃ group.

-

~840 and ~750 cm⁻¹: Strong bands associated with Si-C stretching and rocking vibrations.

-

-

Mass Spectrometry (Electron Ionization): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.[4]

-

m/z 179: Molecular ion (M⁺).

-

m/z 106: Loss of the trimethylsilyl group ([M - Si(CH₃)₃]⁺), often a major fragment.

-

m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl moiety.

-

m/z 73: Trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of TMS-containing compounds.[7]

-

Synthesis of N-Benzyltrimethylslylamine

The synthesis of this compound is typically achieved through the direct silylation of benzylamine. This reaction leverages the nucleophilicity of the amine to displace a leaving group on a silicon electrophile.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Trimethylsilyl Chloride

This protocol describes a standard laboratory procedure for the N-silylation of benzylamine.

Causality Statement: The use of an anhydrous solvent is critical because trimethylsilyl chloride and the N-silylated product are sensitive to moisture, which can lead to hydrolysis and significantly lower the yield. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product without competing with the primary amine as a nucleophile.

-

Step 1: Reaction Setup

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq.).

-

Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Add triethylamine (1.1 eq.) to the solution.

-

Cool the flask to 0°C in an ice bath.

-

-

Step 2: Addition of Silylating Agent

-

Charge the dropping funnel with trimethylsilyl chloride (TMSCl, 1.05 eq.) dissolved in a small amount of the anhydrous solvent.

-

Add the TMSCl solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C. A white precipitate (triethylammonium chloride) will form.

-

-

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting benzylamine is consumed.

-

-

Step 4: Work-up and Purification

-

Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the unique properties of the N-Si bond. This bond is kinetically stable enough to withstand many reaction conditions but can be cleaved under specific, mild protocols, making it an excellent tool for synthetic chemists.

Application as an Amine Protecting Group

The primary application of this compound is as a derivative for the temporary protection of a primary amine. The TMS group effectively masks the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites in a polyfunctional molecule.

Mechanism of Protection and Deprotection:

-

Protection: The lone pair of the amine nitrogen is engaged in the N-Si bond. The steric bulk of the TMS group also shields the nitrogen from electrophilic attack. This makes the silylated amine unreactive towards many reagents that would typically react with a primary or secondary amine, such as acyl chlorides or alkyl halides.

-

Deprotection: The N-Si bond is highly susceptible to cleavage by protic sources or fluoride ions.[8][9][10] Deprotection is typically achieved under very mild conditions, such as treatment with methanol, water, or a dilute acid, which regenerates the free amine. Fluoride sources like tetrabutylammonium fluoride (TBAF) are also exceptionally effective due to the high affinity of silicon for fluoride.[8]

Caption: Workflow illustrating the use of a silyl group for amine protection.

Other Synthetic Roles

Beyond amine protection, this compound and related structures serve in other important capacities:

-

Precursor to Silylated Amides: It can be deprotonated with a strong base (e.g., n-BuLi) to form a lithium amide, which is a potent nucleophile for acylation, leading to the formation of silylated amides.

-

Derivatizing Agent: In analytical chemistry, it is used as a derivatizing agent for gas chromatography (GC).[1] Silylation of polar compounds (like other amines or alcohols) increases their volatility and thermal stability, improving their chromatographic separation and detection.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.[11][13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware and anhydrous solvents to prevent degradation.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 0-8°C.[1] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[14]

-

First Aid:

Conclusion

This compound is a reagent of considerable value in organic synthesis. Its well-defined physical and spectroscopic properties allow for reliable identification and quality control. The primary utility lies in its role as a protecting group for amines, where the robust yet easily cleavable N-Si bond provides a strategic advantage in multi-step synthesis. Its application as a derivatizing agent further broadens its utility. A thorough understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, enables researchers and drug development professionals to effectively harness its capabilities for the construction of complex and valuable molecules.

References

- Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT. Organic Syntheses, 67, 133. doi:10.15227/orgsyn.067.0133

- Ley, S. V., et al. (2011). N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses, 88, 253. doi:10.15227/orgsyn.088.0253

-

Supporting Information: 1H, 13C, DEPT135, HSQC and HRMS spectra. Available from: [Link]

-

MSDS of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Capot Chemical Co., Ltd. (2017-03-03). Available from: [Link]

-

SAFETY DATA SHEET: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Fisher Scientific. (2023-09-29). Available from: [Link]

-

This compound - MS (GC) Spectrum. SpectraBase. Available from: [Link]

- Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. Google Patents (CN104447837A).

-

N-[(Trimethylsilyl)methyl]benzylamine: A Versatile Reagent for Advanced Organic Synthesis and Heterocycle Construction. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. Available from: [Link]

-

Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Human Metabolome Database. Available from: [Link]

-

Benzylamine, TMS derivative. NIST WebBook, SRD 69. Available from: [Link]

-

Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. PubMed, National Center for Biotechnology Information. Available from: [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP009052. MassBank. (2008-10-21). Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

N-(Methoxymethyl)-N-trimethylsilylmethyl benzylamine - ATR-IR Spectrum. SpectraBase. Available from: [Link]

-

This compound - MS (GC) Spectrum. SpectraBase. Available from: [Link]

-

Benzylamines. Organic Chemistry Portal. Available from: [Link]

-

13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. Available from: [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). Available from: [Link]

-

Density, speed of sound, refractive index and relative permittivity of methanol, propan-1-ol or pentan-1-ol + benzylamine liquid mixtures. Application of the Kirkwood-Fröhlich model. ResearchGate. Available from: [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

-

infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. Available from: [Link]

-

Comparision of density and refractive index with literature date for pure components at 298.15, 303.15, 308.15 and 313.15 K. ResearchGate. Available from: [Link]

-

IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red). ResearchGate. Available from: [Link]

-

1H NMR spectra of PGA (upper graph), benzylamine (middle graph). ResearchGate. Available from: [Link]

-

FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 14856-79-2 [chemicalbook.com]

- 4. Benzylamine, TMS derivative [webbook.nist.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- | C12H21NSi | CID 518980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.es [fishersci.es]

- 13. N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine(93102-05-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-Benzyltrimethylsilylamine: Synthesis, Structure, and Applications in Modern Organic Chemistry

Introduction: A Versatile Tool in Synthetic Chemistry

N-Benzyltrimethylsilylamine is a valuable organosilicon compound that serves as a cornerstone reagent in modern organic synthesis. Its unique molecular architecture, combining the steric and electronic properties of a benzyl group with the reactivity of a trimethylsilyl moiety, makes it an indispensable tool for researchers. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, particularly in the realms of heterocyclic chemistry and drug development. The compound's primary role is as a stable, convenient precursor to non-stabilized azomethine ylides, which are potent intermediates for constructing complex nitrogen-containing molecules.[1] Furthermore, it finds utility as a protecting group for amines and as a derivatizing agent in analytical chemistry.[1]

Identified by the CAS Number 14856-79-2 , this reagent is also known by its synonyms, (Benzylamino)trimethylsilane and N-(Trimethylsilyl)benzylamine.[1] Its strategic importance lies in its ability to facilitate carbon-nitrogen bond formation, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound features a secondary amine linking a benzyl group and a trimethylsilyl (TMS) group. This combination imparts a unique reactivity profile. The Si-N bond is labile under specific conditions, allowing for the strategic generation of reactive intermediates, while the benzyl group influences the steric and electronic environment of the nitrogen atom.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14856-79-2 | [1][2] |

| Molecular Formula | C₁₀H₁₇NSi | [1][2] |

| Molecular Weight | 179.34 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 87-89 °C at 3 mmHg | [3] |

| Density | 0.911 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.501 | [3] |

| Storage Conditions | 0 - 8 °C, under inert gas | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a trimethylsilylmethyl halide with benzylamine. A common and effective method involves the reaction of (chloromethyl)trimethylsilane with an excess of benzylamine, which acts as both the nucleophile and the base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis via Silylation of Benzylamine

This protocol is adapted from established procedures for the synthesis of related silylated amines.

Materials:

-

Benzylamine (≥99%)

-

(Chloromethyl)trimethylsilane (≥98%)

-

Acetonitrile (anhydrous)

-

Hexane (anhydrous)

-

Water (deionized)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile (approx. 2.5 mL per mmol of the limiting reagent).

-

Addition of Reagents: Charge the flask with benzylamine (2.0 equivalents). With stirring, add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise via syringe. The use of excess benzylamine helps to drive the reaction to completion and neutralizes the HCl formed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82-84 °C) and maintain for 12-16 hours. A white precipitate of benzylamine hydrochloride will form as the reaction proceeds.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the benzylamine hydrochloride precipitate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Partition the resulting residue between hexane and water. e. Separate the organic layer, and extract the aqueous layer twice more with hexane. f. Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the solution under reduced pressure to yield the crude product. c. Purify the crude liquid by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Caption: Mechanism for azomethine ylide generation.

[3+2] Cycloaddition Reactions for Heterocycle Synthesis

Once generated in situ, the azomethine ylide readily undergoes [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and alkynes. This powerful transformation allows for the rapid and stereoselective construction of polysubstituted pyrrolidine and pyrroline rings. The pyrrolidine scaffold is a privileged structure found in numerous natural products and active pharmaceutical ingredients (APIs), making this methodology highly valuable in drug discovery. The reaction is highly convergent and can create multiple stereocenters in a single, atom-economical step.

Amine Protection

The trimethylsilyl (TMS) group can serve as a protecting group for the secondary amine functionality. Silylation of the N-H bond increases the steric bulk around the nitrogen and reduces its nucleophilicity and basicity, allowing other functional groups in the molecule to be selectively transformed. The Si-N bond is stable to many non-aqueous reaction conditions but can be readily cleaved under mild acidic or basic aqueous conditions, or with a fluoride source, making it an effective and easily removable protecting group.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

δ ~0.1 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group will appear as a sharp singlet far upfield.

-

δ ~1.5-2.0 ppm (broad singlet, 1H): The N-H proton signal is expected in this region and will likely be broad. Its chemical shift can vary with concentration and solvent.

-

δ ~3.8 ppm (singlet, 2H): The two benzylic protons (N-CH₂-Ph) will appear as a singlet.

-

δ ~7.2-7.4 ppm (multiplet, 5H): The five protons of the phenyl ring will appear in the aromatic region.

-

-

FT-IR:

-

3350-3310 cm⁻¹: A single, weak to medium absorption band corresponding to the N-H stretching vibration of a secondary amine. [4] * 3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Strong bands characteristic of the Si-C stretching and rocking vibrations of the trimethylsilyl group.

-

1335-1250 cm⁻¹: C-N stretching vibration for the aromatic amine portion. [4]

-

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere.

Table 2: Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Refrigeration (0-8 °C) is recommended. [1] |

| First Aid (In case of exposure) | |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern organic synthesis. Its primary value lies in its role as a stable precursor for non-stabilized azomethine ylides, enabling the efficient and stereocontrolled synthesis of pyrrolidine-containing heterocycles, which are of high interest in pharmaceutical and materials science. Its utility as a protecting group and in other synthetic transformations further underscores its importance. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage this compound to its full potential in the design and execution of complex synthetic strategies.

References

-

PubChem. This compound. [Link]

-

PubChem. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

SpectraBase. N-(Methoxymethyl)-N-trimethylsilylmethyl benzylamine - Optional[FTIR] - Spectrum. [Link]

-

Wikipedia. Benzylamine. [Link]

-

ChemBK. N-Benzylmethylamine. [Link]

-

NIST WebBook. N-Benzyl-N-methylaniline. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

-

The Merck Index Online. Benzylamine. [Link]

Sources

The Synthetic Utility of N-Benzyltrimethylsilylamine in Reactions with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyltrimethylsilylamine stands as a versatile and highly valuable reagent in modern organic synthesis. Its unique chemical architecture, featuring a benzyl group for strategic deprotection and a labile trimethylsilyl moiety, offers a distinct reactivity profile towards a range of electrophiles. This guide provides a comprehensive exploration of the reactions of this compound with key classes of electrophiles, including alkyl halides, acylating agents, and carbonyl compounds. By delving into the underlying reaction mechanisms, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively harness this reagent for the construction of complex nitrogen-containing molecules. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical understanding with practical application, underscoring the causality behind experimental choices and ensuring reproducible outcomes.

Introduction: The Strategic Advantage of the N-Si Bond

The strategic placement of a trimethylsilyl (TMS) group on a nitrogen atom profoundly influences its reactivity. In this compound, the Si-N bond is polarized and labile, making the TMS group an excellent leaving group in the presence of various electrophiles.[1][2] This inherent reactivity circumvents the often harsh conditions required for the functionalization of the parent benzylamine, offering milder reaction pathways and improved selectivity. The TMS group can be considered a "proton surrogate," but its steric bulk and electronic properties offer unique advantages in synthetic transformations.[1]

This guide will systematically explore the synthetic applications of this compound, focusing on three principal classes of reactions with electrophiles:

-

N-Alkylation: The formation of N-benzyl-N-alkylamines.

-

N-Acylation: The synthesis of N-benzylamides.

-

Reactions with Carbonyl Compounds: The preparation of N-benzyl imines.

N-Alkylation: A Facile Route to Secondary and Tertiary Amines

The reaction of this compound with alkyl halides provides an efficient method for the synthesis of N-benzyl-N-alkylamines. This transformation is particularly advantageous as it often proceeds under neutral or mild basic conditions, avoiding the common issue of over-alkylation that plagues traditional methods with benzylamine.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of this compound on the alkyl halide. The key to this reaction is the facile cleavage of the Si-N bond, which is driven by the formation of a stable trimethylsilyl halide.

Caption: N-Alkylation of this compound.

The lone pair on the nitrogen atom initiates the reaction by attacking the electrophilic carbon of the alkyl halide. This is followed by the departure of the halide ion, which then attacks the silicon atom, leading to the formation of the thermodynamically stable trimethylsilyl halide and the desired N-alkylated benzylamine.

Experimental Protocol: Synthesis of N-Benzyl-N-ethylamine

This protocol details the synthesis of N-benzyl-N-ethylamine from this compound and ethyl iodide.

Materials:

-

This compound

-

Ethyl iodide

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the amine in anhydrous acetonitrile (10 mL).

-

Slowly add ethyl iodide (1.1 equiv) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any formed hydroiodic acid.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

N-Acylation: Efficient Synthesis of N-Benzylamides

The acylation of this compound with acylating agents such as acyl chlorides and anhydrides provides a direct and high-yielding route to N-benzylamides. These amides are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. The silyl group again facilitates a mild reaction, avoiding the need for strong bases that can cause side reactions.[4][5]

Reaction with Acyl Chlorides

The reaction with acyl chlorides is typically rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism.[6][7]

Caption: N-Acylation with Acyl Chlorides.

The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of the chloride ion and cleavage of the Si-N bond, driven by the formation of the stable trimethylsilyl chloride.

Reaction with Anhydrides

The reaction with acid anhydrides follows a similar mechanistic pathway, with a carboxylate ion acting as the leaving group instead of a chloride ion.[8][9]

Experimental Protocol: Synthesis of N-Benzylacetamide

This protocol outlines the synthesis of N-benzylacetamide from this compound and acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (optional, as a scavenger for HCl)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equiv, optional) to the solution.

-

Slowly add acetyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-benzylacetamide by recrystallization or flash column chromatography.

Reaction with Carbonyl Compounds: Formation of N-Benzyl Imines

This compound reacts with aldehydes and ketones to furnish N-benzyl imines (Schiff bases).[10][11] This reaction is a cornerstone in organic synthesis for the construction of C=N double bonds. The trimethylsilyl group plays a crucial role in facilitating the dehydration step of imine formation.

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal-like intermediate. The subsequent elimination of trimethylsilanol (TMSOH), which is highly favorable, drives the reaction towards the formation of the imine.

Caption: Imine Formation with Carbonyl Compounds.

The initial nucleophilic attack of the silylamine on the carbonyl group is followed by an intramolecular proton transfer or, more likely in this case, direct elimination of trimethylsilanol. The formation of the stable Si-O bond is a strong thermodynamic driving force for this reaction. This process avoids the often-required acid catalysis and harsh dehydrating conditions for traditional imine synthesis.[12][13]

Experimental Protocol: Synthesis of N-Benzylidenebenzylamine

This protocol describes the synthesis of N-benzylidenebenzylamine from this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Anhydrous toluene

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv) and anhydrous toluene.

-

Add freshly distilled benzaldehyde (1.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude imine can often be used without further purification. If necessary, purification can be achieved by distillation under reduced pressure or column chromatography.

Data Summary

| Electrophile | Product Class | Typical Conditions | Yield Range | Reference |

| Alkyl Halide (e.g., EtI) | N-Alkyl-N-benzylamine | Acetonitrile, RT | Good to Excellent | [14] |

| Acyl Chloride (e.g., AcCl) | N-Benzylamide | DCM, 0 °C to RT | High | [15] |

| Acid Anhydride | N-Benzylamide | Neat or in solvent, RT | High | [16] |

| Aldehyde (e.g., PhCHO) | N-Benzyl Imine | Toluene, Reflux | High | [10] |

| Ketone | N-Benzyl Imine | Toluene, Reflux | Moderate to High | [13] |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of nitrogen-containing compounds. The presence of the trimethylsilyl group activates the nitrogen atom for nucleophilic attack and serves as an excellent leaving group, enabling reactions with electrophiles to proceed under mild conditions with high efficiency. This guide has provided a detailed overview of the reactions of this compound with alkyl halides, acylating agents, and carbonyl compounds, complete with mechanistic insights and practical experimental protocols. For researchers in synthetic chemistry and drug development, a thorough understanding of the principles outlined herein will facilitate the strategic application of this reagent in the construction of novel and complex molecular architectures.

References

-

Padwa, A.; Dent, W. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses Procedure. [Link]

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [URL not available]

-

Wikipedia. Trimethylsilyl group. [Link]

-

PubMed. Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. [Link]

-

Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

-

Organic Syntheses Procedure. 2. [Link]

-

Organic Syntheses Procedure. n-benzylacrylamide. [Link]

-

Reddit. what is the function of the Trimethylsilyl group here? : r/OrganicChemistry. [Link]

- 26th June-2014 Research Article REGIOSELECTIVE N-ACYL

-

The Royal Society of Chemistry. Convenient and Clean Synthesis of Imines from Primary Benzylamines. [Link]

-

Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Formation of aromatic benzyl imines from the corresponding benzyl amine a. [Link]

- Mechanism for removal of trimethylsilyl directly bonded to carbons. [URL not available]

-

Semantic Scholar. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

-

Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

YouTube. Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. [Link]

-

Chemistry LibreTexts. 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. [Link]

-

PubMed Central. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

-

PubMed Central. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]

-

Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

-

Organic Chemistry Portal. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

- Explaining the reaction between acyl chlorides and amines - addition / elimin

-

ResearchGate. Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. [Link]

-

PubMed. Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. [Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. [Link]

- 3.4 Acid Anhydrides. [URL not available]

-

Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]

- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. [URL not available]

-

ResearchGate. Proposed mechanism of the reaction between the reactants benzaldehyde.... [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jackwestin.com [jackwestin.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of N-Benzyltrimethylsilylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyltrimethylsilylamine is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (TMS) protecting group onto primary and secondary amines, and as a precursor in the formation of various carbon-nitrogen bonds.[1] Its efficacy in synthetic protocols is intrinsically linked to its chemical stability. This guide provides a detailed examination of the factors governing the stability of this compound, outlines its degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its integrity and performance in research and development settings.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound, with the chemical formula C₁₀H₁₇NSi, is a valuable tool in the arsenal of synthetic chemists. The presence of the trimethylsilyl group enhances the reactivity of the amine in certain contexts while offering a facile means of protecting the N-H functionality.[1] This dual nature makes it a key component in the synthesis of pharmaceuticals and agrochemicals. However, the very characteristics that make it a useful reagent—the polarized and labile Silicon-Nitrogen (Si-N) bond—are also the source of its instability. A thorough understanding of its chemical vulnerabilities is therefore paramount for its effective application.

Chemical Stability and Degradation Pathways

The primary factor dictating the stability of this compound is its susceptibility to hydrolysis. The Si-N bond is readily attacked by protic species, most notably water. This reactivity is a general feature of silylating agents.[2][3]

Hydrolysis: The Principal Degradation Pathway

The hydrolysis of this compound proceeds via a nucleophilic attack of water on the electrophilic silicon atom. This reaction is often rapid and leads to the cleavage of the Si-N bond, yielding benzylamine and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane and water, further propagating the decomposition.[4][5]

Proposed Hydrolysis Mechanism:

-

Nucleophilic Attack: A water molecule attacks the silicon atom of this compound.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

-

Bond Cleavage: The Si-N bond breaks, resulting in the formation of benzylamine and trimethylsilanol (TMS-OH).

-

Condensation: Two molecules of trimethylsilanol condense to form hexamethyldisiloxane ((TMS)₂O) and a molecule of water.

Caption: Hydrolysis of this compound.

The presence of even trace amounts of moisture in solvents or the atmosphere can initiate this degradation cascade, leading to a decrease in the purity and efficacy of the reagent.

Thermal Stability

Incompatible Materials

To preserve the integrity of this compound, contact with the following materials should be strictly avoided:

-

Protic Solvents: Water, alcohols, and any solvent with active hydrogen atoms will readily react with and consume the reagent.[8]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the Si-N bond.

-

Strong Oxidizing Agents: These can lead to the oxidation of the amine functionality.

Recommended Storage and Handling Protocols

The overarching principle for the storage and handling of this compound is the rigorous exclusion of moisture and air.

Long-Term Storage

For long-term storage, the following conditions are recommended to maximize the shelf-life of the compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C | To minimize kinetic degradation and reduce vapor pressure. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass bottle with a septum-sealed cap | To protect from light and ensure an airtight seal. |

| Location | A cool, dry, and well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental contact with reactive substances. |

Handling Procedures

All handling of this compound should be performed in a controlled environment, preferably within a glovebox or under a stream of inert gas.

Step-by-Step Handling Protocol:

-

Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents should be anhydrous and freshly distilled or obtained from a solvent purification system.

-

Inert Atmosphere: Purge the reaction vessel and any transfer apparatus with a dry, inert gas (argon or nitrogen).

-

Dispensing: Use a dry, clean syringe or cannula to transfer the liquid reagent from the storage bottle to the reaction vessel. It is advisable to use a positive pressure of inert gas in the storage bottle during transfer.

-

Reaction Setup: Maintain a positive pressure of inert gas throughout the course of the reaction.

-

Post-Handling: After use, securely reseal the storage bottle, ensuring the septum is not compromised. Purge the headspace with inert gas before returning to cold storage.

Caption: Workflow for Handling N-Benzyltrimethylslylamine.

Analytical Methods for Assessing Stability

To ensure the quality of this compound, particularly if it has been stored for an extended period or if contamination is suspected, analytical assessment is recommended.

-

Gas Chromatography (GC): GC analysis can be used to determine the purity of the compound and to detect the presence of volatile degradation products such as benzylamine and hexamethyldisiloxane.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. The appearance of signals corresponding to benzylamine would be indicative of hydrolysis.[11][12]

Conclusion

The stability of this compound is critically dependent on the stringent exclusion of moisture. Its primary degradation pathway is hydrolysis of the Si-N bond, which can be effectively mitigated by adherence to proper storage and handling protocols. By storing the reagent at reduced temperatures under an inert atmosphere and employing anhydrous techniques during its use, researchers can ensure its integrity and achieve reliable and reproducible results in their synthetic endeavors.

References

- BenchChem. (2025). The Thermal Decomposition of Trisilylamine: A Core Technical Guide.

-

Changfu Chemical. (n.d.). Silylating Agents: Enhancing Organic Synthesis with Chlorotriethylsilane. Retrieved from [Link]

- Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity.

-

ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

-

PubMed. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. Retrieved from [Link]

-

Semantic Scholar. (2022). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

- BenchChem. (2025). issues with silylation reactions in protic solvents.

-

Shin-Etsu Silicones. (n.d.). Silylating Agents Details. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S -15: 1 H NMR spectra for degradation study of TMA from 0 to.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

- BenchChem. (2025). solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.

-

ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

- BenchChem. (2025). The Cornerstone of Silylation: A Technical Guide to HMDS in Organic Synthesis.

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

- BenchChem. (2025). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.

-

eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

-

MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine - the NIST WebBook. Retrieved from [Link]

-

ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Retrieved from [Link]

-

OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

-

PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. Retrieved from [Link]

-

PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubMed. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of silane. | Semantic Scholar [semanticscholar.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

N-Benzyltrimethylsilylamine safety and handling precautions

An In-depth Technical Guide to N-Benzyltrimethylsilylamine: Safety and Handling Precautions

Introduction

This compound (CAS No. 14856-79-2) is a versatile organosilicon compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a protecting group for amines, a reagent in the formation of carbon-nitrogen bonds, and a precursor for silicon-containing materials makes it a valuable tool for researchers and drug development professionals.[1] However, its reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure its safe handling and use in the laboratory.

This guide provides a comprehensive overview of the safety considerations, handling procedures, emergency response, and disposal of this compound, grounded in authoritative safety data and field-proven practices.

Physicochemical Properties and Identification

A foundational aspect of safe handling is the awareness of a chemical's physical and chemical properties. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and emergency response strategies.

| Property | Value | Source |

| CAS Number | 14856-79-2 | [1] |

| Molecular Formula | C₁₀H₁₇NSi | [1] |

| Molecular Weight | 179.34 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 89-90 °C at 5 mmHg | [2] |

| Density | ~0.88 g/mL at 25 °C | [2] |

| Storage Temperature | 0 - 8 °C | [1] |

Note: Some safety data sheets refer to a related compound, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS No. 93102-05-7). While structurally similar, its hazard profile may differ. This guide will specify when data pertains to this related compound.

Hazard Identification and Toxicological Profile

Based on data for structurally related compounds, this compound and its derivatives are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification Summary *

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

*Classification based on data for N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.[3][4][5]

-

Skin Contact : Causes skin irritation.[3][4][5] Prolonged or repeated contact may lead to more severe effects.

-

Eye Contact : Causes serious eye irritation.[3][4][5] Direct contact can result in significant damage if not addressed immediately.

-

Inhalation : May cause respiratory tract irritation.[3][4][5] Vapors or mists should not be inhaled.

-

Ingestion : While not a primary route of occupational exposure, ingestion may be harmful.[6][7]

-

Chronic Exposure : The long-term toxicological properties have not been fully investigated.[4][8] It is prudent to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls

-

Ventilation : Work should always be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[9]

-

Safety Stations : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[3][10]

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process based on the specific laboratory procedure and potential for exposure.

Caption: PPE Selection Workflow for this compound.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9] A face shield may be necessary for procedures with a high risk of splashing.

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][9] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]

-

Respiratory Protection : Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection may not be required.[3] If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the chemical's stability.

Handling

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe mist, vapors, or spray.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3][6][9]

-

Use only in a chemical fume hood.[9]

Storage

-

Recommended storage temperature is between 0 - 8 °C.[1]

-

Store away from incompatible materials.

-

Incompatible Materials : Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4][6]

Emergency Procedures: A Self-Validating System

Preparedness is key. The following protocols for first aid, fire, and spills are designed to be a self-validating system for immediate and effective response.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [3][4][6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention. | [3][6][7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [3][4][6][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [4][6][7][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][4][5] Water mist may be used to cool closed containers.[5]

-

Specific Hazards : The material is combustible.[3] Containers may explode when heated.[5] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide.[3][5]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Accidental Release Measures (Spills)

A systematic approach is required to contain and clean up spills safely.

Caption: Systematic workflow for managing accidental spills.

-

Personal Precautions : Ensure adequate ventilation and wear appropriate PPE.[11] Remove all sources of ignition.[9][10]

-

Environmental Precautions : Prevent the material from entering drains or surface water.[9][11]

-

Containment and Cleanup : Absorb the spill with an inert material such as sand, vermiculite, or earth.[7][12] Place the absorbed material into a suitable, closed container for disposal.[7][12]

Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

Caption: Compliant waste disposal workflow.

-

Disposal Method : This material and its container must be disposed of as hazardous waste.[11] Do not dispose of it down the drain.[12][13] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

-

Contaminated Packaging : Dispose of contaminated packaging as unused product.[8] Empty containers may retain product residue and can be dangerous.[7]

References

-

Exploring N-[(Trimethylsilyl)methyl]benzylamine (CAS 53215-95-5): Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

MSDS of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Capot Chemical. [Link]

-

This compound | C10H17NSi | CID 519016. PubChem - NIH. [Link]

-

MSDS of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Capot Chemical. [Link]

-

Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- | C12H21NSi. PubChem - NIH. [Link]

-

Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

-

The toxicity studies of - benzyltrimethylammonium chloride (cas no. 56-93-9) administered by gavage. National Toxicology Program. [Link]

-

Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. carlroth.com [carlroth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

N-Benzyltrimethylsilylamine theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-Benzyltrimethylsilylamine

This guide provides a comprehensive framework for the theoretical and computational investigation of this compound (C₁₀H₁₇NSi), a versatile organosilicon compound. As direct computational literature on this specific molecule is developing, this document establishes a robust methodology by synthesizing proven computational protocols from studies of structurally analogous molecules, including benzylamines and other silylated amines. This approach is designed for researchers, scientists, and drug development professionals seeking to elucidate the molecule's structural, spectroscopic, and electronic properties to guide experimental design and application.

Introduction: The Value of a Computational Lens

This compound is a valuable reagent in synthetic organic chemistry, primarily utilized for the protection of amines and in the preparation of silicon-containing materials.[1] Its unique trimethylsilyl group enhances the stability and modulates the reactivity of the benzylamine core, making it a key building block.[1] Understanding the interplay between the bulky, electron-donating trimethylsilyl group and the aromatic benzyl moiety is critical to predicting its behavior.

Theoretical and computational chemistry offers an indispensable toolkit for this purpose. By employing quantum mechanical calculations, we can construct a detailed molecular portrait, predicting its preferred three-dimensional shape, simulating its spectroscopic signatures, and mapping its electronic landscape to forecast its reactivity. This in silico approach allows for a deep, mechanistic understanding that complements and often precedes empirical investigation.

Part 1: Elucidating Molecular Structure and Conformational Dynamics

Causality: The reactivity and physical properties of a flexible molecule like this compound are not governed by a single static structure, but by an ensemble of low-energy conformations. The rotations around the C(phenyl)-CH₂ bond, CH₂-N bond, and N-Si bond create a complex potential energy surface (PES). Identifying the most stable conformers is the foundational step for all subsequent computational analysis.

Experimental Protocol: A Self-Validating Workflow for Conformational Analysis

This protocol ensures a thorough exploration of the conformational space to reliably identify the global minimum and relevant low-energy structures.

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

-

Potential Energy Surface (PES) Scan: To identify regions of stability, a relaxed PES scan is performed. This involves systematically rotating key dihedral angles (e.g., C-C-N-Si and C-N-Si-C) while allowing the rest of the molecule to relax at a low level of theory (e.g., semi-empirical PM7 or a small basis set DFT). This step efficiently maps out the energetic landscape to find approximate energy minima.[2][3]

-

Geometry Optimization of Minima: The low-energy structures identified from the PES scan are then subjected to full geometry optimization using a more robust level of theory.

-

Method: Density Functional Theory (DFT) is the workhorse for this task. The B3LYP functional is a common and effective choice.[4][5][6]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are crucial for accurately describing the lone pair on the nitrogen, and the polarization functions (d,p) are essential for the silicon atom and for describing accurate bond angles.

-

Dispersion Correction: To account for weak intramolecular interactions (van der Waals forces) that influence conformer stability, an empirical dispersion correction like Grimme's D3 should be included (e.g., B3LYP-D3).[3]

-

-

Vibrational Frequency Calculation: For each optimized structure, a frequency calculation is performed at the same level of theory. This step is a critical self-validation checkpoint:

-

Verification of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the Gibbs free energy (G) of each conformer, which determines their relative populations at a given temperature.[7]

-

Data Presentation: Conformer Energetics

The results of the conformational analysis should be summarized in a table to allow for direct comparison.

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 75.8 |

| Conf-2 | 0.85 | 0.82 | 1.10 | 15.1 |

| Conf-3 | 1.50 | 1.45 | 1.95 | 4.5 |

| Note: Data is hypothetical for illustrative purposes. |

Visualization: Computational Workflow

The logical flow of the conformational analysis can be visualized as follows:

Caption: A typical workflow for computational conformational analysis.

Part 2: Simulating Spectroscopic Signatures

Causality: Calculating spectroscopic data provides a direct bridge between theoretical models and experimental reality. A close match between the calculated and experimental spectrum validates the computed geometry and electronic structure. This is particularly useful for assigning complex vibrational modes or resolving ambiguous NMR signals.[8][9][10]

Protocol 1: Vibrational Spectroscopy (FT-IR & FT-Raman)

The vibrational frequencies calculated in the previous step can be used to generate theoretical IR and Raman spectra.

-

Methodology: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[4][10] The output provides not only the frequency of each vibrational mode but also its IR intensity and Raman activity, allowing for the full simulation of the spectra.

-

Data Presentation: Vibrational Mode Assignment

Mode Description Experimental Frequency (cm⁻¹) Calculated (Scaled) Frequency (cm⁻¹) Aromatic C-H stretch 3100-3000 3085 Aliphatic C-H stretch (Si-CH₃) 2960-2900 2955 C=C aromatic ring stretch 1605, 1495 1601, 1490 Si-C stretch 840, 700 835, 698 | Note: Data is hypothetical for illustrative purposes. | | |

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ).[4][11] Calculations should be performed on the lowest free energy conformer. To obtain chemical shifts, the calculated absolute shielding values (σ) are referenced against the value for a computed standard, typically tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample). The use of TMS as a reference is particularly appropriate here, given the presence of a trimethylsilyl group in the target molecule.

-

Data Presentation: ¹³C and ¹H Chemical Shifts

Atom Experimental δ (ppm) Calculated (GIAO) δ (ppm) Si-C H₃ -2.1 -2.0 N-C H₂ 52.4 53.1 Aromatic C -ipso 140.2 141.0 Aromatic C -ortho 128.5 129.2 | Note: Data is hypothetical for illustrative purposes. | | |

Protocol 3: Electronic Spectroscopy (UV-Vis)

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies from the ground state to various excited states.[9][12] These energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculation also provides the oscillator strength for each transition, which is proportional to the intensity of the absorption band. This analysis helps identify the nature of the electronic transitions, such as π→π* transitions within the benzyl ring.

Part 3: Mapping Electronic Structure and Reactivity

Causality: The distribution of electrons within the molecule dictates its chemical behavior. By analyzing molecular orbitals and electrostatic potential, we can predict the most likely sites for nucleophilic or electrophilic attack and understand the molecule's overall stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of reactivity.[13][4]

-

HOMO: Represents the outermost electrons and indicates the ability to donate electrons. For this compound, the HOMO is expected to have significant character on the nitrogen lone pair and the π-system of the benzyl ring, identifying these as the primary nucleophilic sites.

-

LUMO: Represents the lowest energy site for accepting an electron. The LUMO is likely to be a π* orbital located on the benzyl ring, indicating this is the site for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.

Visualization: FMO and Reactivity

Caption: Relationship between Frontier Orbitals and Chemical Reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.[4][10]

-

Interpretation: Regions of negative electrostatic potential (typically colored red) are electron-rich and represent likely sites for electrophilic attack. For this compound, this would be centered around the nitrogen atom. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex calculated wavefunctions into a localized picture of bonding, lone pairs, and orbital interactions.[4][14]

-

Key Insights: For this molecule, NBO is critical for quantifying the delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals of adjacent groups, such as the σ(C-Si) or σ(C-H) bonds. The second-order perturbation energies associated with these interactions (E(2) values) measure the strength of this hyperconjugation, which influences the molecule's geometry and the nucleophilicity of the nitrogen.

Conclusion

The integrated computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By systematically analyzing its conformational landscape, simulating its spectroscopic signatures, and mapping its electronic properties, researchers can gain predictive and mechanistic insights that are crucial for its application in synthesis and materials science. This self-validating workflow, grounded in established quantum chemical methods, serves as a robust blueprint for the in silico investigation of this, and other, complex organosilicon compounds, ultimately accelerating experimental discovery.

References

-

Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519016, this compound. [Link]

-

ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]